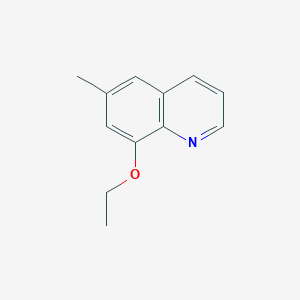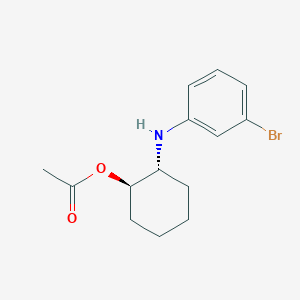
Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylacetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexylacetate backbone with a 3-bromophenylamino substituent, making it a subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylacetate typically involves the following steps:
Formation of the Cyclohexylacetate Backbone: This can be achieved through the esterification of cyclohexanol with acetic acid under acidic conditions.
Introduction of the 3-Bromophenylamino Group: This step involves the nucleophilic substitution reaction where the amino group is introduced to the cyclohexylacetate backbone using 3-bromoaniline as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanoic acid derivatives.
Reduction: Formation of cyclohexylamine or cyclohexanol derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylacetate involves its interaction with specific molecular targets. The bromophenylamino group can interact with enzymes or receptors, modulating their activity. The cyclohexylacetate backbone provides structural stability and influences the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rel-(1R,2R)-2-((4-bromophenyl)amino)cyclohexylacetate: Similar structure but with the bromine atom in the para position.
Rel-(1R,2R)-2-((3-chlorophenyl)amino)cyclohexylacetate: Similar structure with a chlorine atom instead of bromine.
Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylpropionate: Similar structure with a propionate group instead of acetate.
Uniqueness
Rel-(1R,2R)-2-((3-bromophenyl)amino)cyclohexylacetate is unique due to the specific positioning of the bromine atom and the cyclohexylacetate backbone, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H18BrNO2 |
|---|---|
Poids moléculaire |
312.20 g/mol |
Nom IUPAC |
[(1R,2R)-2-(3-bromoanilino)cyclohexyl] acetate |
InChI |
InChI=1S/C14H18BrNO2/c1-10(17)18-14-8-3-2-7-13(14)16-12-6-4-5-11(15)9-12/h4-6,9,13-14,16H,2-3,7-8H2,1H3/t13-,14-/m1/s1 |
Clé InChI |
LQBLDNLVQNFGCU-ZIAGYGMSSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CCCC[C@H]1NC2=CC(=CC=C2)Br |
SMILES canonique |
CC(=O)OC1CCCCC1NC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


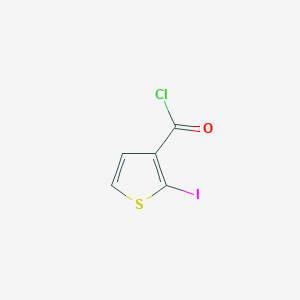
![9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-](/img/structure/B15249652.png)
![Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis-](/img/structure/B15249653.png)
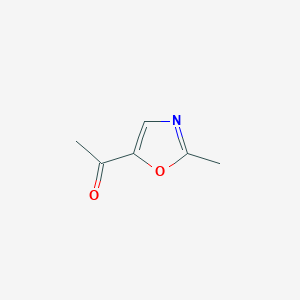
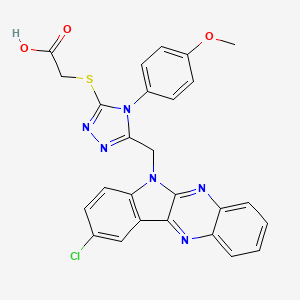

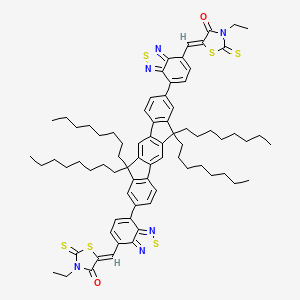
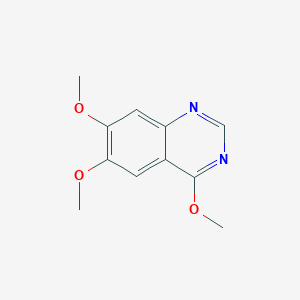
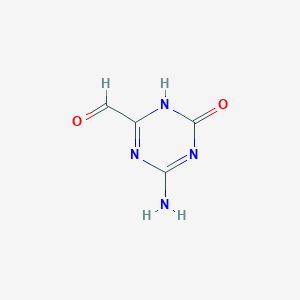
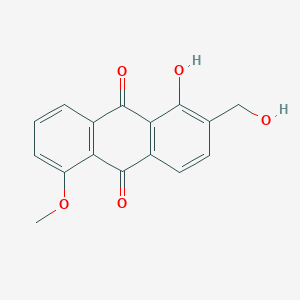


![N-[4,6-Bis(4-chloroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B15249728.png)
